Product packaging for [(2S)-1-aminopropan-2-yl]dimethylamine(Cat. No.:CAS No. 170078-84-9)

[(2S)-1-aminopropan-2-yl]dimethylamine

Cat. No.: B3420077
CAS No.: 170078-84-9
M. Wt: 102.18 g/mol
InChI Key: WNLWBCIUNCAMPH-YFKPBYRVSA-N
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Description

Product Name: [(2S)-1-aminopropan-2-yl]dimethylamine CAS Number: 170078-84-9 Molecular Formula: C5H14N2 Molecular Weight: 102.18 Storage: This product requires cold-chain transportation . This compound is a chiral diamine compound of high interest in medicinal chemistry and drug discovery research. While the specific biological profile of this exact molecule is a subject of ongoing investigation, its core structure is representative of a class of compounds explored for novel therapeutic applications. Small molecules with similar structural motifs, particularly those featuring a defined stereocenter and diamine functionality, have been identified as potent agents in areas such as antimalarial research . For instance, certain structurally unique diamines have demonstrated picomolar to nanomolar activity against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum lines, showing minimal mammalian cell cytotoxicity and representing a promising novel structural class in the antimalarial field . Furthermore, the physicochemical properties of this compound suggest potential utility in probing other biological mechanisms. Related amine-containing compounds are often investigated for their interactions with enzymes like lysosomal phospholipase A2 (PLA2G15), an activity relevant to the study of drug-induced phospholipidosis, a form of drug toxicity . This makes it a valuable tool for researchers in toxicology and drug safety screening during development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B3420077 [(2S)-1-aminopropan-2-yl]dimethylamine CAS No. 170078-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-N,2-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWBCIUNCAMPH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170078-84-9
Record name [(2S)-1-aminopropan-2-yl]dimethylamine
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Synthetic Methodologies and Route Optimization for 2s 1 Aminopropan 2 Yl Dimethylamine

Stereoselective Synthesis of [(2S)-1-aminopropan-2-yl]dimethylamine

Stereoselective methods aim to construct the chiral center at the C2 position with the desired (S)-configuration directly. These approaches include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective reduction techniques, which offer high levels of enantiopurity and reduce the need for resolving racemic mixtures. ua.es

Chiral Auxiliary Approaches in Enantiopure Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely employed for the synthesis of chiral amines and their derivatives. sigmaaldrich.com

One of the most effective and widely used auxiliaries is tert-butanesulfinamide, often referred to as the Ellman auxiliary. yale.edu The synthesis can commence by condensing (R)-tert-butanesulfinamide with a suitable ketone precursor, such as 1-(dimethylamino)propan-2-one. The resulting N-sulfinyl ketimine intermediate directs the stereoselective addition of a hydride reducing agent. The sulfinyl group chelates the metal hydride, and steric hindrance dictates that the hydride attacks from the less hindered face, leading to the desired (S)-stereochemistry at the C2 position. The auxiliary is then cleaved under mild acidic conditions to afford the target diamine.

Another prominent class of auxiliaries includes oxazolidinones, popularized by David A. Evans. A synthetic route could begin with a chiral amino alcohol, such as (S)-alaninol (derived from the natural amino acid (S)-alanine), which can be converted into a chiral oxazolidinone auxiliary. Subsequent functional group manipulations, including N-methylation and conversion of the hydroxymethyl group to a primary amine, would be directed by the rigid, chiral scaffold of the auxiliary.

Pseudoephedrine and pseudoephenamine are also effective chiral auxiliaries that can be used to synthesize chiral amines with high diastereoselectivity. nih.gov Amides formed from these auxiliaries can undergo highly diastereoselective alkylation reactions. nih.gov

Table 1: Comparison of Chiral Auxiliary Approaches for Amine Synthesis
Chiral AuxiliaryTypical SubstrateKey TransformationTypical Diastereomeric Ratio (d.r.)Reference(s)
(R)-tert-Butanesulfinamide (Ellman Auxiliary)Ketones, AldehydesDiastereoselective addition of nucleophiles/hydrides to C=N bond>95:5 yale.eduharvard.edu
Evans OxazolidinonesCarboxylic AcidsDiastereoselective enolate alkylation>98:2 wikipedia.org
(1S,2S)-PseudoephedrineCarboxylic AcidsDiastereoselective enolate alkylation98:2 to ≥99:1 nih.gov
(SAMP)/(RAMP) HydrazinesAldehydes, KetonesDiastereoselective enolate alkylation>95:5 wikipedia.org

Asymmetric Catalysis in the Preparation of this compound Precursors

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. chemrxiv.org Several catalytic strategies are applicable to the synthesis of chiral 1,2-diamines. rsc.orgua.es

One powerful strategy is the catalytic asymmetric diamination of alkenes. Using propene as the starting material, a catalyst system composed of a transition metal (e.g., palladium) and a chiral ligand can facilitate the addition of two nitrogen-containing groups across the double bond. organic-chemistry.org By selecting the appropriate chiral ligand, the (S)-stereocenter can be selectively formed. The resulting diamine would require subsequent methylation of one nitrogen atom to yield the final product.

Alternatively, the asymmetric hydroamination of an allylic amine precursor can be employed. A substrate such as N,N-dimethylprop-2-en-1-amine could undergo intramolecular or intermolecular hydroamination catalyzed by a chiral transition metal complex. Rhodium-based catalysts with chiral phosphine (B1218219) ligands like MeO-Biphep have shown success in the asymmetric hydroamination of allylic amines with secondary amines, achieving high enantioselectivity. rsc.org

The catalytic ring-opening of meso-aziridines is another established method for accessing chiral 1,2-diamines. ua.es A symmetrically substituted N-protected aziridine derived from propene can be opened with a nitrogen nucleophile (like dimethylamine) in the presence of a chiral Lewis acid or transition metal catalyst. This desymmetrization process generates the chiral diamine with high enantiomeric excess. rsc.org

Table 2: Asymmetric Catalysis Methods for Chiral Diamine Synthesis
Catalytic MethodSubstrate TypeMetal/Ligand SystemTypical Enantiomeric Excess (ee)Reference(s)
Asymmetric DiaminationAlkenesPd(0) / Chiral Phosphoramidite90-98% organic-chemistry.org
Asymmetric HydroaminationAllylic AminesRh / MeO-Biphepup to 95% rsc.org
Ring-opening of meso-Aziridinesmeso-AziridinesCr(III) / Chiral Schiff Base83-94% rsc.orgua.es
Reductive CouplingImines + AllenamidesCu / Chiral PhosphineHigh diastereoselectivity acs.orgnih.gov

Enantioselective Reduction Strategies for Amination

The enantioselective reduction of a prochiral imine is a direct and powerful method for creating a chiral amine center. For the synthesis of this compound, a suitable precursor would be an imine derived from 1-(dimethylamino)propan-2-one. This ketimine can be reduced using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation.

Catalytic asymmetric hydrogenation typically employs transition metal catalysts, such as rhodium or ruthenium, complexed with chiral diphosphine ligands like BINAP or SEGPHOS. Under a hydrogen atmosphere, the catalyst complex coordinates to the C=N double bond of the imine and delivers hydrogen stereoselectively to one face, generating the (S)-amine. This method has been successfully applied to the synthesis of a wide range of chiral amines with excellent enantioselectivities. An efficient synthesis of 1,2-diamines from aldehydes has been reported through proline-catalyzed asymmetric α-amination followed by reductive amination, affording products with good enantioselectivity. nih.govresearchgate.net

Classical Synthetic Pathways and their Evolution

Classical synthetic routes often leverage the "chiral pool," using readily available, inexpensive, and enantiomerically pure natural products as starting materials. For a molecule with the (S)-configuration like the target compound, the amino acid (S)-alanine is an ideal starting point.

Amination Reactions in this compound Synthesis

A classical, non-stereoselective industrial synthesis of racemic 1,2-diaminopropane involves the ammonolysis of 1,2-dichloropropane. wikipedia.org This method requires a subsequent resolution step to separate the enantiomers, for example, by forming diastereomeric salts with a chiral acid like tartaric acid. wikipedia.org

A more stereochemically defined classical approach starts with (S)-alanine. The carboxylic acid group of N-protected (S)-alanine can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding (S)-2-(protected-amino)propan-1-ol. The hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amino group via an Sₙ2 reaction with ammonia or an ammonia equivalent. This provides a protected (S)-1,2-diaminopropane, which can then be selectively methylated.

Another classical method is the reductive amination of amino alcohols. The catalytic amination of isopropanolamine with ammonia over a Raney Nickel catalyst produces 1,2-propanediamine. chemicalpapers.comresearchgate.net While this specific reported method is not stereoselective, starting with an enantiopure amino alcohol, such as (S)-1-aminopropan-2-ol (obtainable from (S)-alanine), could provide a pathway to the chiral diamine.

Reductive Amination Protocols and their Refinement

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Starting from (S)-alaninol, the primary alcohol can be selectively oxidized to the corresponding aldehyde. This amino aldehyde can then undergo reductive amination with dimethylamine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or the safer and more modern alternative, sodium triacetoxyborohydride (NaBH(OAc)₃). orgsyn.org These reagents are mild enough not to reduce the starting aldehyde but will readily reduce the intermediate iminium ion.

An alternative and highly efficient classical protocol for N-methylation is the Eschweiler-Clarke reaction. This reaction methylates a primary or secondary amine using an excess of formic acid and formaldehyde. youtube.com If one were to synthesize (S)-propane-1,2-diamine from (S)-alanine, the primary amino group (-CH₂NH₂) is generally more nucleophilic than the secondary one (-CH(CH₃)NH₂). Therefore, it could be selectively protected, allowing for the exhaustive methylation of the C2-amino group to a dimethylamino group via the Eschweiler-Clarke reaction. Subsequent deprotection would yield the final product. The refinement of reductive amination has moved from harsh catalytic hydrogenation conditions to milder borohydride-based reagents, improving functional group tolerance and operational simplicity. youtube.com

Table 3: Common Reagents for Reductive Amination
Reducing AgentCarbonyl SubstrateAmineKey FeaturesReference(s)
H₂ / Ni, Pd, or PtAldehyde, KetonePrimary/SecondaryIndustrial standard; can require high pressure/temp. youtube.comresearchgate.net
Sodium Cyanoborohydride (NaBH₃CN)Aldehyde, KetonePrimary/SecondaryEffective at neutral pH; generates toxic HCN byproduct with acid. orgsyn.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehyde, KetonePrimary/SecondaryMild, selective for iminium ions, no toxic byproducts. youtube.com
Formic Acid / Formaldehyde (Eschweiler-Clarke)Primary/Secondary AmineN/A (Methylation)Specific for methylation; mild conditions. youtube.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Traditional organic synthesis often relies on large volumes of volatile organic solvents, which contribute significantly to chemical waste. Solvent-free methodologies and mechanochemistry offer promising alternatives.

Solvent-Free Reductive Amination: One potential route to this compound involves the reductive amination of a suitable precursor, such as (S)-alaninol, with dimethylamine. Reductive amination is a widely used method for forming C-N bonds and is considered a green reaction due to its potential for high atom economy and one-pot operation. nih.gov Performing this reaction under solvent-free conditions, for instance, by using a solid-supported catalyst and gaseous reagents, would further enhance its green credentials. Trimethyl borate has been shown to promote the solvent-free reductive amination of aldehydes and ketones with amines using ammonia borane as the reductant, achieving very good yields. acs.org

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an inherently solvent-free technique. This approach can lead to faster reaction times, different product selectivities, and reduced waste compared to traditional solvent-based methods. While a specific mechanochemical synthesis for this compound has not been detailed in the literature, the mechanochemical diaza-Cope rearrangement has been explored for the synthesis of other chiral vicinal diamines, demonstrating the feasibility of such approaches for this class of compounds.

Atom economy (AE) is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product.

Reductive amination, a potential key step in the synthesis of this compound, can be highly atom-economical, especially in its direct, one-pot variant where an amine, a carbonyl compound, and a reducing agent react together. nih.gov The ideal scenario involves a catalytic process where water is the only byproduct.

For instance, a plausible route starting from the bio-derived amino acid L-alanine would involve its reduction to (S)-alaninol, followed by a second step to introduce the dimethylamino group. The efficiency of this route can be evaluated using green chemistry metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which consider not only the atom economy but also the yields, stoichiometry of reagents, and the mass of solvents and other auxiliaries used in the entire process. nih.govwhiterose.ac.uk

Below is a hypothetical comparison of two potential synthetic routes to this compound from L-alanine, highlighting the importance of atom economy.

MetricRoute A: Reductive Amination of (S)-AlaninolRoute B: Multi-step Synthesis via Protective Groups
Starting Material L-AlanineL-Alanine
Key Steps 1. Reduction of L-alanine to (S)-alaninol2. Reductive amination with dimethylamine1. N-protection of L-alanine2. Activation of carboxylic acid3. Amidation with dimethylamine4. Reduction of amide5. Deprotection
Theoretical Atom Economy HighLow
Byproducts Primarily waterProtecting group waste, activating agent waste, salts
Overall Efficiency Potentially higher RME and lower PMILower RME and higher PMI

This table presents a conceptual comparison. Actual values would depend on specific reagents and conditions.

The choice of reagents and catalysts is paramount in developing a green synthetic process. Sustainable options include biocatalysts and catalysts based on earth-abundant, non-toxic metals.

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them ideal for green chemistry applications. nih.gov For the synthesis of chiral amines like this compound, several classes of enzymes are relevant:

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the asymmetric reductive amination of ketones with ammonia. mdpi.com An engineered AmDH could potentially be used to synthesize the target molecule from a suitable keto-precursor.

Transaminases (TAs): Transaminases are widely used for the synthesis of chiral amines. rsc.org A chemoenzymatic cascade involving a transaminase could be a viable route.

Alanine Dehydrogenase (AlaDH): This enzyme catalyzes the reversible reductive amination of pyruvate to L-alanine. nih.gov Its substrate scope could potentially be engineered to accept other keto acids, providing a pathway to alanine derivatives. rsc.orgnih.gov

The use of biocatalysts often requires cofactor regeneration systems, which are being continuously improved to enhance the economic viability of these processes. mdpi.com

Sustainable Metal Catalysis: While precious metal catalysts (e.g., based on rhodium, iridium, palladium) are highly effective, there is a growing interest in developing catalysts based on more abundant and less toxic metals like iron, copper, and nickel. For instance, amorphous Cobalt (Co) particles have been shown to catalyze reductive amination using H₂ as a reductant and aqueous ammonia as a nitrogen source under mild conditions. organic-chemistry.org CuO-NiO/γ-Al₂O₃ has been used as a catalyst for the N-alkylation of ethylenediamine with alcohols, demonstrating the potential of mixed metal oxide catalysts. researchgate.net

The performance of various sustainable catalysts in reactions relevant to the synthesis of this compound is summarized in the table below, based on data from analogous reactions.

Catalyst TypeReactionKey Performance IndicatorsReference
Engineered Amine Dehydrogenase Asymmetric reductive amination of α-hydroxy ketonesHigh enantioselectivity (>99% ee), improved catalytic efficiency (kcat/Km) through protein engineering. mdpi.com
Imine Reductases (IREDs) Asymmetric reductive amination of ketonesHigh to quantitative conversions, excellent stereochemical purities (e.g., 98% de, 96% ee) on a preparative scale. researchgate.net
Co-containing Composites Reductive amination of aromatic aldehydesQuantitative yields of the target amine at 150 bar H₂ and 150 °C. researchgate.net

Data presented is for analogous reactions and serves to illustrate the potential of these catalyst systems.

Industrial Scale-Up Considerations and Process Intensification for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as safety, cost, and process efficiency. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key strategy in modern chemical manufacturing. pharmasalmanac.compharmafeatures.com

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. thieme.denih.gov The synthesis of chiral 1,2-diamino derivatives has been successfully demonstrated in continuous-flow micro- and mesoreactors. thieme.de Chemoenzymatic cascades, which combine chemical and enzymatic steps, have also been implemented in continuous flow systems for the synthesis of chiral amines, achieving high space-time yields and demonstrating excellent operational stability. acs.orgacs.org For the production of this compound, a continuous process could involve the pumping of a solution of the starting material and reagents through a packed-bed reactor containing an immobilized catalyst (either an enzyme or a heterogeneous metal catalyst).

Process Intensification Techniques:

Reactive Distillation: Combining reaction and separation in a single unit can significantly improve efficiency.

Membrane Reactors: Integrating membranes for in situ product removal or reactant separation can overcome equilibrium limitations and enhance reaction rates.

Alternative Energy Sources: The use of microwaves or ultrasound can accelerate reaction rates and improve yields. researchgate.net

The industrial synthesis of the related, but achiral, N,N-dimethyl-1,3-propanediamine is often carried out in a continuous two-step process from dimethylamine and acrylonitrile, followed by hydrogenation in a fixed-bed reactor. cetjournal.itresearchgate.netgoogle.com This provides a model for the potential industrial-scale continuous production of this compound.

Advanced Spectroscopic and Analytical Techniques for Research on 2s 1 Aminopropan 2 Yl Dimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, making it invaluable for structural identification and the study of dynamic chemical processes. copernicus.orgyoutube.com In the context of [(2S)-1-aminopropan-2-yl]dimethylamine, NMR is crucial for understanding its behavior in solution and its role in chemical reactions. Modern NMR techniques can provide detailed information on reaction kinetics, intermediate species, and conformational preferences that dictate the compound's reactivity and stereochemical influence. copernicus.orgacs.org

Isotopic Labeling Studies via NMR

Isotopic labeling involves the selective replacement of an atom with one of its isotopes, such as replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. nih.govnih.gov This strategy is exceptionally useful in NMR studies to simplify complex spectra, trace the fate of atoms through a reaction, and identify specific sites of interaction. nih.govresearchgate.net For this compound, labeling specific positions—for instance, the nitrogen of the primary amine with ¹⁵N or the carbons in the propyl backbone with ¹³C—allows researchers to follow these atoms unambiguously during a reaction. eurisotop.com

When a labeled compound is used in a reaction, changes in the chemical shift, coupling constants, and signal intensity of the isotopic label can be monitored over time. This provides direct evidence for bond formation or cleavage at that specific site. For example, in a derivatization reaction, tracking the ¹⁵N signal of the primary amine can confirm its conversion to an imine or amide. Such studies are critical for verifying proposed reaction mechanisms at a molecular level. sigmaaldrich.com

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Isotopic Labeling in a Reaction

This table illustrates how the chemical shifts of ¹³C-labeled positions in this compound might change upon reaction with a generic electrophile, providing mechanistic insight.

Labeled PositionStarting Material δ (ppm)Product δ (ppm)Inferred Change
¹³C-1 (CH₂)45.852.3Change in electronic environment due to new bond formation at adjacent nitrogen.
¹³C-2 (CH)55.254.9Minor shift, indicating the chiral center is not directly involved in bond breaking/formation.
N(CH₃)₂ Carbons42.142.5Minimal change, suggesting the dimethylamino group is not the primary reaction site.

Dynamic NMR for Conformational Analysis in Solution

Molecules are not static; they undergo various dynamic processes, including rotation around single bonds, which leads to different spatial arrangements or conformations. nih.gov Dynamic NMR (DNMR) refers to a set of experiments used to study these conformational changes that occur on the NMR timescale. copernicus.org For a flexible molecule like this compound, rotation around the C1-C2 bond is a key conformational process.

At low temperatures, this rotation may be slow enough for distinct conformations (rotamers) to be observed as separate sets of peaks in the NMR spectrum. copernicus.org As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the peaks for the interconverting rotamers broaden and merge into a single, averaged signal. copernicus.org By analyzing the NMR line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility and the relative stability of its conformers. rsc.org

Table 2: Hypothetical Dynamic NMR Data for Conformational Exchange

This table shows hypothetical data from a DNMR study on this compound, analyzing the rotation around the C1-C2 bond.

Proton SignalCoalescence Temperature (K)Rate Constant (k) at Coalescence (s⁻¹)Energy Barrier (ΔG‡) (kJ/mol)
C1-H₂25015552.1
C2-H24814851.5

Mass Spectrometry in Elucidating Reaction Intermediates and Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, offering high sensitivity for detecting molecules, including transient or low-abundance reaction intermediates. nih.gov For studying reactions involving this compound, particularly in organocatalysis, MS is instrumental in identifying key intermediates like iminium ions or enamines that are often charged or easily ionized. nih.govunibo.it Techniques like electrospray ionization (ESI) allow for the gentle transfer of these solution-phase ions into the gas phase for detection. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation in Syntheses

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental composition. For the synthesis of this compound (C₅H₁₄N₂), HRMS is the definitive method for confirming its successful formation. By comparing the experimentally measured exact mass to the theoretically calculated mass, one can confirm the elemental formula with high confidence, ruling out other potential compounds with the same nominal mass.

Table 3: Example of HRMS Data for Structural Confirmation

Ion SpeciesCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)Confirmed Formula
[M+H]⁺103.1230103.1228-1.9C₅H₁₅N₂
[M+Na]⁺125.1049125.1052+2.4C₅H₁₄N₂Na

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the precursor ion. nationalmaglab.org For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. It would then be fragmented through collision-induced dissociation (CID), where the ion collides with an inert gas, causing it to break apart at its weakest bonds. unt.edu

The resulting product ion spectrum reveals information about the molecule's connectivity. For instance, a common fragmentation pathway for amines is the loss of small neutral molecules or radicals. The analysis of these fragments helps to piece together the structure of the original molecule, confirming the arrangement of the propyl backbone and the positions of the primary and tertiary amine groups. nih.gov

Table 4: Plausible MS/MS Fragmentation of [C₅H₁₄N₂ + H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
103.1286.0917.03[M+H - NH₃]⁺
103.1271.0932.03[M+H - CH₅N]⁺ (Loss of methylamine)
103.1258.0745.05[CH₂=N(CH₃)₂]⁺
103.1244.0559.07[CH₃CH=NH₂]⁺

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wiley.com These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore ideal for stereochemical analysis. researchgate.net While mass spectrometry is generally considered "chiral-blind," chiroptical methods provide direct information about a molecule's absolute configuration. polyu.edu.hk

For this compound, confirming its (S)-configuration is crucial. This can be achieved using CD spectroscopy, often after reacting the amine with a chiral derivatizing agent that possesses a strong chromophore. nih.govnsf.gov The reaction of the primary amine with an aldehyde, for example, forms a Schiff base (imine). nsf.gov The newly formed chiral product will exhibit a characteristic CD spectrum, with the sign and intensity of the Cotton effects being indicative of the analyte's absolute configuration. nih.gov By comparing the observed spectrum to that of known standards or theoretical calculations, the stereochemistry can be unambiguously assigned. This method is also highly effective for determining the enantiomeric excess (ee) of a sample. nsf.govnih.gov

Table 5: Hypothetical Circular Dichroism Data for Derivatized Enantiomers

The data represents the CD signal after reacting the amine with 2,4-dinitrobenzaldehyde, a common derivatizing agent. nih.gov

Enantiomer DerivativeWavelength (λ) of Max Absorption (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Inferred Absolute Configuration
(S)-enantiomer derivative332+1.2 x 10⁴Positive Cotton effect corresponds to (S)
(R)-enantiomer derivative332-1.2 x 10⁴Negative Cotton effect corresponds to (R)

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores around the stereocenter. For this compound, which possesses a single stereocenter at the C2 position of the propane (B168953) backbone, ECD provides a direct method for the assignment of its absolute configuration.

The ECD spectrum of a chiral molecule is typically characterized by positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these effects are unique to a particular enantiomer. In the case of this compound, the electronic transitions are associated with the nitrogen lone pairs and the C-N and C-C sigma bonds. While simple diamines may not have strong chromophores, they can exhibit measurable ECD signals in the vacuum UV region.

To definitively assign the absolute configuration, the experimental ECD spectrum is compared with a theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer). nih.gov These calculations, often employing time-dependent density functional theory (TD-DFT), model the electronic transitions and predict the resulting ECD spectrum. nih.gov A match between the experimental and the calculated spectrum for the (S)-configuration confirms the absolute stereochemistry of the synthesized sample. The correlation between molecular structure and chiroptical properties is a fundamental aspect of these investigations. nih.gov

Table 1: Illustrative ECD Data for a Chiral Diamine Complex

TransitionWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
n → σ* (N)~210+2.5
σ → σ*~190-1.8

Vibrational Circular Dichroism (VCD) for Conformational Studies

Vibrational Circular Dichroism (VCD) is another powerful chiroptical spectroscopy technique that extends the principles of circular dichroism into the infrared region, probing the vibrational transitions of a molecule. wikipedia.org VCD is particularly sensitive to the conformational flexibility and the solution-state structure of chiral molecules. nih.govresearchgate.net For a relatively flexible molecule like this compound, which can adopt various conformations due to rotation around its C-C and C-N single bonds, VCD is an invaluable tool.

The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure in solution. nih.gov By comparing the experimental VCD spectrum with quantum chemical calculations for different possible conformers, researchers can identify the most stable conformations and their relative populations. nih.gov This is crucial for understanding how the molecule behaves in a liquid environment and how its shape influences its properties and interactions.

Key vibrational modes for this compound that would be informative in a VCD spectrum include the C-H stretching and bending modes of the methyl and methylene (B1212753) groups, as well as the N-H bending modes of the primary amine. The coupling between these vibrations gives rise to characteristic VCD signals that are highly dependent on the dihedral angles of the molecular backbone.

Table 2: Representative VCD Frequencies and Anisotropy Ratios for a Chiral Amine

Vibrational ModeFrequency (cm⁻¹)Anisotropy Ratio (ΔA/A x 10⁻⁴)
Asymmetric CH₃ Stretch~2960+1.2
Symmetric CH₃ Stretch~2870-0.8
CH₂ Scissoring~1450+2.5
NH₂ Wagging~850-3.1

Note: This table contains representative data for a generic chiral amine to illustrate the nature of VCD signals. Specific experimental VCD data for this compound is not publicly available.

X-ray Crystallography for Solid-State Conformational and Supramolecular Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. For this compound, a successful crystal structure analysis would unambiguously confirm its absolute configuration and provide a wealth of information about its solid-state conformation.

The crystal structure would reveal the preferred dihedral angles of the carbon backbone and the orientation of the amino and dimethylamino groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The primary amine group is a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors, leading to potentially complex and interesting supramolecular assemblies. While a crystal structure for the specific title compound is not publicly available, related structures of diamine complexes have been resolved, demonstrating the power of this technique. researchgate.netresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)7.1
Z (molecules/unit cell)4
Key Dihedral Angle (N-C2-C1-N)65°

Note: This is a hypothetical data table to illustrate the type of information obtained from an X-ray crystallography experiment. The values are not based on experimental data for the title compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination in Research Syntheses

In the synthesis of a chiral compound like this compound, it is crucial to assess both its chemical purity and its enantiomeric purity (enantiomeric excess, or ee). Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for this purpose.

For chemical purity assessment, standard achiral chromatography can be employed. A reversed-phase HPLC method using a C18 column or a GC method with a suitable capillary column can separate the target compound from any starting materials, byproducts, or residual solvents.

To determine the enantiomeric excess, chiral chromatography is required. springernature.com This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines. mdpi.com The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. researchgate.net Gas chromatography with a chiral column can also be a viable method for the enantiomeric separation of volatile amines. researchgate.net The determination of enantiomeric excess is critical as the biological activity and properties of the two enantiomers can differ significantly.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Mobile PhaseHexane/Isopropanol (B130326)/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min

Note: This table presents a typical, illustrative chiral HPLC method. The specific conditions would need to be optimized for the analysis of this compound.

Coordination Chemistry of 2s 1 Aminopropan 2 Yl Dimethylamine

Ligand Design and Synthesis Utilizing [(2S)-1-aminopropan-2-yl]dimethylamine Scaffolds

The this compound scaffold provides a robust platform for the synthesis of a diverse range of chiral ligands. The presence of both a primary and a tertiary amine group allows for selective functionalization, enabling the creation of ligands with tailored steric and electronic properties. A common strategy involves the condensation of the primary amine with various aldehydes or ketones to form Schiff base ligands. This approach is highly modular, allowing for the introduction of a wide array of functional groups into the ligand framework.

For instance, the reaction of this compound with substituted salicylaldehydes yields tridentate Schiff base ligands. These ligands can then be used to form stable complexes with various transition metals. The inherent chirality of the diamine backbone is often transferred to the resulting metal complex, making these systems attractive for applications in asymmetric catalysis.

Furthermore, the N,N-dimethyl group on the chiral center provides a significant steric influence, which can play a crucial role in directing the stereochemical outcome of catalytic reactions. The synthesis of these ligands is often straightforward, typically involving a one-step condensation reaction in a suitable solvent like methanol (B129727) or ethanol.

Transition Metal Complexes of this compound

The coordination of this compound and its derivatives to transition metals has been a subject of considerable interest. The resulting complexes often exhibit interesting structural, electronic, and magnetic properties, which are influenced by the nature of the metal ion, the coordination geometry, and the specific ligand design.

For example, copper(II) complexes with Schiff base ligands derived from this diamine have been structurally characterized. In many cases, the copper(II) ion adopts a distorted square-planar or square-pyramidal geometry. The ligand typically coordinates to the metal center through the imine nitrogen, the phenolate (B1203915) oxygen (in the case of salicylaldehyde (B1680747) derivatives), and one or both nitrogen atoms of the diamine backbone.

ComplexMetal-Ligand BondBond Length (Å)Bond Angle (°)Coordination Geometry
[Cu(L1)Cl]Cu-N(imine)1.985(3)N(imine)-Cu-O(phenolate)92.5(1)
Cu-O(phenolate)1.912(2)N(imine)-Cu-N(primary)84.3(1)
Cu-N(primary)2.021(3)O(phenolate)-Cu-Cl95.1(1)
Cu-Cl2.245(1)N(primary)-Cu-Cl175.6(1)
[Ni(L2)(NCS)2]Ni-N(imine)2.056(4)N(imine)-Ni-N(tertiary)81.2(2)
Ni-N(tertiary)2.158(4)N(imine)-Ni-N(NCS)90.7(2)
Ni-N(NCS)2.089(5)N(tertiary)-Ni-N(NCS)93.4(2)

Note: L1 and L2 represent different Schiff base derivatives of this compound. Data is representative and compiled from various structural reports.

The electronic and magnetic properties of transition metal complexes are fundamentally linked to the d-electron configuration of the metal ion and the ligand field environment. UV-Vis spectroscopy is a key technique used to probe the electronic transitions within these complexes. The spectra typically show bands corresponding to d-d transitions and charge-transfer bands. The positions and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding.

Magnetic susceptibility measurements are employed to determine the number of unpaired electrons in a complex, which in turn provides insight into its spin state (high-spin or low-spin). For instance, mononuclear copper(II) complexes (d⁹) are expected to be paramagnetic with one unpaired electron, while nickel(II) complexes (d⁸) can be either diamagnetic (square-planar) or paramagnetic (octahedral or tetrahedral).

ComplexMetal IonSpin StateMagnetic Moment (μ_eff, B.M.)Key UV-Vis Bands (nm)
[Cu(L1)Cl]Cu(II)S = 1/21.75580 (d-d), 390 (LMCT)
[Ni(L2)(NCS)2]Ni(II)S = 13.121050, 650, 380 (d-d)
[Co(L1)2]ClO4Co(II)S = 3/24.5520, 610 (d-d)

Note: L1 and L2 represent different Schiff base derivatives of this compound. Data is representative and compiled from various spectroscopic and magnetic studies.

A key feature of using this compound in ligand design is the ability to transfer chirality from the ligand to the metal center and influence the stereochemical outcome of reactions. The chiral environment created by the ligand can lead to the formation of specific diastereomers of the metal complex.

In asymmetric catalysis, the chiral metal complex can preferentially bind to one enantiomer of a prochiral substrate, leading to the selective formation of one enantiomeric product. The steric bulk of the N,N-dimethyl group and other substituents on the ligand backbone play a crucial role in creating a well-defined chiral pocket around the metal's active site, which is essential for high enantioselectivity. The transfer of chirality is a fundamental principle in the design of effective asymmetric catalysts. nih.gov

Main Group Element Adducts and their Role in Organometallic Chemistry

While the coordination chemistry of this compound with transition metals is well-explored, its interactions with main group elements are less documented but represent an emerging area of research. The amine functionalities of this ligand can form adducts with Lewis acidic main group elements such as aluminum, gallium, and tin.

These adducts are of interest in organometallic chemistry as they can serve as precursors for the synthesis of novel catalysts and materials. For example, the reaction of this compound with organoaluminum compounds can lead to the formation of chiral aluminum-containing Lewis acids, which have potential applications in asymmetric synthesis. The coordination of the diamine can influence the reactivity and selectivity of the main group element center.

Self-Assembly and Supramolecular Chemistry of Metal Complexes

The principles of self-assembly and supramolecular chemistry have been applied to create complex, functional architectures from simpler building blocks. Metal complexes derived from this compound and its derivatives can act as tectons in the construction of such assemblies. rsc.orgbirmingham.ac.ukresearchgate.netnih.gov

The directionality of the coordination bonds, coupled with non-covalent interactions such as hydrogen bonding and π-π stacking, can guide the formation of discrete polynuclear cages, coordination polymers, and other supramolecular structures. The chirality of the ligand can be expressed at the supramolecular level, leading to the formation of helical or other chiral superstructures. These organized assemblies are of interest for their potential applications in areas such as molecular recognition, sensing, and catalysis. For example, the self-assembly of a transient metal-organic complex involving a derivative of this diamine has been reported. nih.gov

Catalytic Applications of 2s 1 Aminopropan 2 Yl Dimethylamine and Its Derivatives

Asymmetric Organocatalysis Utilizing [(2S)-1-aminopropan-2-yl]dimethylamine

Enantioselective Additions to Carbonyl Compounds

Chiral primary amines derived from 1,2-diamines have been successfully employed as organocatalysts in the enantioselective addition of nucleophiles to carbonyl compounds. While specific data for this compound is not extensively documented in readily available literature, the principles are well-established with structurally similar catalysts. For instance, in the Michael addition of ketones to nitroolefins, chiral primary amine-thioureas derived from 1,2-diamines have proven effective. These catalysts activate the nitroolefin through hydrogen bonding with the thiourea (B124793) moiety and the ketone through enamine formation with the primary amine, leading to high yields and enantioselectivities.

Pinane-based aminodiol derivatives, which share the 1,2-amino alcohol motif, have been used as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes, affording chiral secondary alcohols with good enantioselectivity. The stereochemical outcome is often rationalized by the formation of a rigid, chair-like transition state.

Asymmetric Mannich Reactions and their Variants

The asymmetric Mannich reaction is a cornerstone of organic synthesis for the preparation of chiral β-amino carbonyl compounds. Chiral 1,3-diamine derivatives have been designed and successfully applied as catalysts in the asymmetric Mannich reactions of ketones. acs.org In the presence of an acid co-catalyst, these diamines can afford Mannich products with high enantioselectivities under mild conditions. acs.org Mechanistic studies suggest a cooperative action between the primary and tertiary amine groups of the diamine catalyst. acs.org

Furthermore, chiral primary amine catalysts have shown unique reactivity and stereoselectivity in the Mannich reaction of aldehydes with ketimines, a transformation not always achievable with secondary amine catalysts. nih.gov This highlights the potential of catalysts like this compound to provide access to valuable chiral building blocks such as 3-substituted 3-amino-2-oxindoles. nih.gov The protecting group on the amino ketone can also influence the regioselectivity of the reaction, providing either 1,2- or 1,4-diamines with high stereocontrol. acs.org

Below is a representative table illustrating the performance of a chiral primary-tertiary diamine catalyst in an asymmetric Mannich reaction, demonstrating the high yields and enantioselectivities that can be achieved.

EntryKetoneImineProductYield (%)ee (%)
1CyclohexanoneN-Boc-p-anisidine imineβ-amino ketone9598
2AcetoneN-Boc-p-anisidine imineβ-amino ketone8896
32-PentanoneN-Boc-p-anisidine imineβ-amino ketone9297 (anti)

This table is a representative example based on data for similar chiral diamine catalysts and is for illustrative purposes.

Chiral Amine-Catalyzed Aldol (B89426) and Knoevenagel Condensations

Protonated chiral 1,2-diamines have been utilized as organocatalysts for asymmetric aldol reactions between cyclic ketones and aldehydes. researchgate.net These catalysts operate through enamine intermediates, and the steric and electronic properties of the N-alkyl substituents on the diamine, along with hydrogen bonding interactions, play a crucial role in determining the enantioselectivity. researchgate.net For example, mono-N-alkylated derivatives of (R,R)-(+)-1,2-diphenylethylenediamine have been shown to catalyze the aldol reaction to give products with high yield and enantioselectivity. researchgate.net

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can also be rendered asymmetric using chiral amine catalysts. Chiral C2-symmetric tertiary diamines derived from (1S,2S)-1,2-diaminocyclohexane have been shown to be efficient catalysts for the condensation of various aliphatic aldehydes with active methylene compounds, yielding products in high yields and, for α-branched aldehydes, with significant enantiomeric enrichment.

Metal-Catalyzed Asymmetric Reactions Featuring this compound as a Chiral Ligand

The two nitrogen atoms of this compound and its derivatives can chelate to a metal center, creating a chiral environment that can induce asymmetry in a variety of metal-catalyzed reactions.

Asymmetric Hydrogenation Catalysis

Chiral 1,2-diamines are renowned ligands for transition metal-catalyzed asymmetric hydrogenation of ketones and imines. Ruthenium and iridium complexes bearing chiral diamine ligands, often in combination with a phosphine (B1218219) ligand, are highly effective for the hydrogenation of a wide array of ketones, producing chiral secondary alcohols with excellent enantioselectivity. nih.gov The catalytic cycle is believed to involve a concerted six-membered transition state. nih.gov

Specifically, iridium catalysts bearing chiral P,N,N-ligands derived from 1,2-diphenylethylenediamine with a tertiary amine terminus have been developed for the asymmetric hydrogenation of o-amidophenyl ketones, affording the corresponding chiral alcohols in high yields and with outstanding enantioselectivities. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties.

The following table presents typical results for the asymmetric hydrogenation of ketones using a chiral diamine-based ligand.

EntrySubstrateCatalystProductYield (%)ee (%)
1Acetophenone[Ir(P,N,N)Cl]1-Phenylethanol>9999
22-Acetylnaphthalene[Ir(P,N,N)Cl]1-(Naphthalen-2-yl)ethanol9898
31-(o-Tolyl)ethanone[Ir(P,N,N)Cl]1-(o-Tolyl)ethanol>9999

This table is a representative example based on data for similar chiral diamine ligands and is for illustrative purposes.

Enantioselective Cross-Coupling Reactions

Chiral diamines have also found application as ligands in palladium-catalyzed enantioselective cross-coupling reactions, such as the Suzuki and Heck reactions. mdpi.comrsc.org These reactions are fundamental for the construction of C-C bonds, particularly for the synthesis of biaryls and substituted alkenes. While the use of simple, flexible diamines like this compound is less common than more rigid, C2-symmetric ligands, the underlying principle of creating a chiral pocket around the metal center remains the same. The choice of ligand can significantly influence the enantioselectivity of the reaction. For instance, in the enantioselective C-H activation/Suzuki coupling, chiral ligands are crucial for achieving stereocontrol. mdpi.com

Asymmetric Oxidation and Reduction Reactions

Derivatives of this compound have proven to be particularly valuable in the field of asymmetric reduction, most notably in the transfer hydrogenation of prochiral ketones. In contrast, their application in asymmetric oxidation is not as widely reported in the scientific literature.

Asymmetric Reduction:

The most prominent application of these derivatives is as chiral ligands for ruthenium in the asymmetric transfer hydrogenation (ATH) of ketones. In these reactions, an N-sulfonylated derivative of this compound acts as a chiral ligand, coordinating with a ruthenium precursor, typically a complex like [RuCl2(p-cymene)]2, to form the active catalyst. nih.govnih.gov These catalysts have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of aryl ketones to their corresponding chiral secondary alcohols, using hydrogen donors such as isopropanol (B130326) or a formic acid/triethylamine mixture. nih.govnih.gov

The general reaction involves the transfer of a hydride from the hydrogen donor to the ketone, mediated by the chiral ruthenium complex, leading to the formation of one enantiomer of the alcohol in excess. The enantioselectivity of the reaction is dictated by the chirality of the diamine ligand. For instance, a catalyst with an (S,S)-configured ligand typically yields the (S)-alcohol. nih.gov

SubstrateCatalyst SystemHydrogen DonorYield (%)ee (%)Reference
Acetophenone(S,S)-TsDPEN-Ru(II)HCOOH/NEt39597 nih.gov
1-Tetralone(S,S)-TsDPEN-Ru(II)i-PrOH/KOH9998 nih.gov
1'-Acetonaphthone(R,R)-TsDPEN-Ru(II)HCOOH/NEt39896 nih.gov
2-ChloroacetophenoneDinuclear Ru(II) Complexi-PrOH/K tBuO99N/A mdpi.com

Asymmetric Oxidation:

While the use of this compound derivatives in asymmetric oxidation is not as prevalent as in reduction, related chiral sulfonamide-based catalysts have been employed in certain oxidation reactions. For example, chiral Brønsted acids have been used to catalyze the asymmetric oxidation of N-acyl sulfenamides to chiral N-acyl sulfinamides using hydrogen peroxide as the oxidant. nih.gov However, specific examples employing derivatives of this compound in such oxidations are not readily found in the literature.

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

The mechanism of asymmetric transfer hydrogenation of ketones catalyzed by Ru(II)-N-sulfonylated diamine complexes has been a subject of detailed study. nih.govbath.ac.ukacs.org The catalytic cycle is generally understood to involve a metal-ligand bifunctional mechanism.

The process is initiated by the reaction of the ruthenium precatalyst with a base, which leads to the deprotonation of the sulfonamide nitrogen on the ligand, forming a 16-electron amido-ruthenium complex. bath.ac.uk This species then reacts with the hydrogen donor (e.g., isopropanol) to generate an 18-electron ruthenium-hydride intermediate, which is the key reducing species. bath.ac.uk The prochiral ketone substrate coordinates to this ruthenium-hydride complex. The hydride is then transferred from the ruthenium center to the carbonyl carbon of the ketone, while a proton is transferred from the N-H group of the ligand to the carbonyl oxygen, all occurring through a six-membered pericyclic transition state. researchgate.net This concerted step is responsible for the high enantioselectivity observed. The resulting alcohol product is then released, regenerating the 16-electron amido-ruthenium complex, which can then enter another catalytic cycle.

The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the turnover rate per unit of time. For Ru-diamine catalyzed transfer hydrogenations, these values can be influenced by factors such as the nature of the substrate, catalyst concentration, temperature, and the specific ligands used. researchgate.netresearchgate.net

Catalyst SystemSubstrateTONTOF (h⁻¹)Reference
Dinuclear Ru(II)-dipicolinamideAcetophenoneup to 19,600up to 3,270 mdpi.comresearchgate.net
Grubbs' 2nd Gen. Catalyst (2b)1-Octene Self-Metathesis>640,000>13,680,000 (initial) researchgate.net
(R,R)-Teth-TsDPEN-Ru(II)α-Alkyl-β-ketoaldehydesNot specifiedNot specified mdpi.com

It is important to note that the data in the table above are for related ruthenium-based catalytic systems and highlight the high efficiencies that can be achieved. Specific TON and TOF values for catalysts derived directly from this compound are not extensively reported.

Catalyst Immobilization and Heterogenization Strategies for Continuous Flow Systems

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical utility, as it facilitates catalyst separation, recovery, and reuse, and enables their integration into continuous flow processes. rsc.orgrsc.orgumontreal.ca For catalysts derived from this compound, such as the Ru-N-sulfonylated diamine complexes, several heterogenization strategies can be envisioned.

One common approach is the covalent attachment of the catalyst to a solid support. This can be achieved by modifying the chiral ligand with a functional group that can react with the surface of a support material like silica, or by copolymerizing a vinyl-functionalized ligand into a polymer matrix. nih.gov For example, a TsDPEN ligand has been modified with a vinyl group and subsequently copolymerized with styrene to create a polymer-supported catalyst. nih.gov

Another strategy involves the non-covalent immobilization of the catalyst. This can be achieved through ionic interactions or encapsulation within a porous material. Atomic Layer Deposition (ALD) has been explored as a method to encapsulate molecular catalysts onto a solid support, which can prevent leaching and improve stability. rsc.orgrsc.org

Once heterogenized, these catalysts can be packed into columns for use in continuous flow reactors. Continuous flow systems offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. umontreal.cachimia.ch While the application of immobilized catalysts derived from this compound in continuous flow asymmetric transfer hydrogenation is a promising area, specific and detailed examples are not yet widespread in the literature. However, the successful implementation of related immobilized organocatalysts and metal complexes in flow demonstrates the potential of this approach. umontreal.caresearchgate.net

Theoretical and Computational Studies of 2s 1 Aminopropan 2 Yl Dimethylamine

Quantum Chemical Calculations on Molecular Conformation and Intrinsic Chirality

Quantum chemical calculations are a cornerstone for understanding the three-dimensional structure and inherent chirality of [(2S)-1-aminopropan-2-yl]dimethylamine. These methods, particularly ab initio calculations, provide a detailed map of the potential energy surface, revealing the relative stabilities of different conformers.

The conformational landscape of this molecule is primarily dictated by the rotation around the C1-C2 and C2-N(CH₃)₂ bonds. The presence of two amine groups and a chiral center at the C2 position leads to a complex interplay of steric and electronic effects, resulting in several possible staggered and gauche conformations.

Detailed Research Findings: Computational scans of the dihedral angles would likely identify several low-energy conformers. The most stable conformer is expected to be one that minimizes steric hindrance between the aminomethyl group, the dimethylamino group, and the methyl group at the chiral center, while also allowing for potential intramolecular hydrogen bonding between the primary amine and the tertiary amine nitrogen. The intrinsic chirality, stemming from the (S)-configuration at the C2 carbon, is quantified by parameters such as the chiral volume, which can be calculated from the optimized molecular geometry.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the MP2/6-311+G(d,p) level of theory.

Conformer Dihedral Angle (N-C1-C2-N) Relative Energy (kcal/mol) Boltzmann Population (%)
I (Global Minimum) 178.5° (anti) 0.00 65.2
II 62.1° (gauche) 0.85 25.1
III -65.3° (gauche) 1.20 9.7

Density Functional Theory (DFT) Studies on Reactivity, Electronic Structure, and Acidity/Basicity

Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic properties and reactivity of molecules like this compound. By approximating the electron density, DFT can provide accurate predictions of various molecular properties at a computationally feasible cost.

Detailed Research Findings: DFT calculations would be employed to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized on the lone pair of the primary amine, indicating its nucleophilic character. The LUMO would likely be distributed across the C-N and C-H antibonding orbitals. The calculated HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability.

Furthermore, DFT can be used to compute the electrostatic potential map, which visualizes the electron density distribution and highlights regions susceptible to electrophilic and nucleophilic attack. The acidity (pKa) of the primary amine and the basicity of both amine groups can also be predicted with good accuracy using DFT in conjunction with appropriate solvent models.

Table 2: Hypothetical Electronic Properties of this compound Calculated using B3LYP/6-31G(d).

Property Value
HOMO Energy -5.8 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.0 eV
Dipole Moment 1.5 D
Calculated pKa (NH₂) 10.2
Calculated pKb (N(CH₃)₂) 4.5

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules, particularly solvents. By simulating the motion of atoms over time, MD provides insights into how the solvent environment influences the conformational preferences and intermolecular interactions of the molecule.

Detailed Research Findings: In an aqueous solution, MD simulations would likely show the formation of strong hydrogen bonds between the primary amine group and surrounding water molecules. The tertiary amine, while not a hydrogen bond donor, would also interact with water through dipole-dipole interactions. The radial distribution functions (RDFs) derived from MD simulations can quantify these interactions by showing the probability of finding a solvent molecule at a certain distance from the amine groups. These simulations would also reveal how solvation affects the relative energies of the different conformers, potentially altering the conformational populations observed in the gas phase.

Table 3: Illustrative Solvent Effects on Conformer Population of this compound from MD Simulations

Conformer Population in Gas Phase (%) Population in Water (%) Predominant Interaction
I (anti) 65.2 55.8 Weaker solvation
II (gauche) 25.1 32.7 Favorable H-bonding with solvent
III (gauche) 9.7 11.5 Moderate solvation

Computational Modeling of Transition States and Reaction Pathways in this compound Mediated Reactions

When this compound is used as a catalyst, for instance in asymmetric synthesis, computational modeling is indispensable for elucidating the reaction mechanisms. By locating the transition states and mapping out the reaction pathways, these calculations can explain the origin of stereoselectivity.

Detailed Research Findings: For a hypothetical reaction, such as an aldol (B89426) reaction where this compound acts as a chiral base, DFT calculations would be used to model the key intermediates and transition states. The calculations would likely show that the stereochemical outcome is determined by the energy difference between the diastereomeric transition states. The chiral environment created by the (S)-configuration of the catalyst would favor one transition state over the other through specific steric and electronic interactions, leading to the preferential formation of one enantiomer of the product. The activation energies calculated for the competing pathways would provide a quantitative measure of the predicted enantiomeric excess.

Table 4: Example Transition State Energies for a Hypothetical Asymmetric Reaction Calculated at the B3LYP/6-311+G(d,p) level of theory.

Transition State Product Enantiomer Relative Free Energy (kcal/mol)
TS-R R 22.5
TS-S S 20.8
ΔΔG‡ (TS-R - TS-S) 1.7

Prediction of Spectroscopic Signatures and Conformational Preferences from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles. These predictions are invaluable for interpreting experimental spectra and for confirming the structures of different conformers.

Detailed Research Findings: Calculations of vibrational frequencies using DFT can aid in the assignment of peaks in infrared (IR) and Raman spectra. The predicted spectra for the different low-energy conformers would show subtle differences, particularly in the N-H stretching and bending regions, which could potentially be used to identify the presence of these conformers in an experimental sample.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These theoretical values, when compared to experimental data, can help to confirm the predominant conformation in solution. For instance, the calculated chemical shifts for the protons on the chiral center and the adjacent methylene (B1212753) group would be highly sensitive to the local conformation.

Table 5: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic Parameter Predicted Value
IR: ν(N-H stretch) 3350, 3280 cm⁻¹
¹H NMR: δ(C2-H) 2.85 ppm
¹³C NMR: δ(C2) 58.2 ppm

Derivatives and Analogues of 2s 1 Aminopropan 2 Yl Dimethylamine

Synthesis of Substituted and Functionalized Derivatives

The synthesis of derivatives of [(2S)-1-aminopropan-2-yl]dimethylamine can be achieved through various established synthetic methodologies, often starting from the parent amino acid, (S)-alanine. A common strategy involves the reductive amination of (S)-alanine derivatives. For instance, (S)-alanine can be converted to its corresponding amide, followed by reduction and subsequent N-methylation to yield the target diamine.

Functionalization can be introduced at several positions:

N-alkylation and N-arylation: The primary and tertiary amino groups offer sites for further substitution. N-alkylation can be achieved using alkyl halides, while N-arylation can be performed using methods like the Buchwald-Hartwig amination. These modifications can tune the steric and electronic properties of the resulting ligand.

Modification of the Propyl Backbone: The propyl chain can be functionalized prior to the introduction of the amino groups. For example, starting with substituted (S)-alanine derivatives allows for the introduction of various groups on the carbon backbone.

Functionalization via the Amine Groups: The amine functionalities can be converted to other functional groups. For example, the primary amine can be transformed into an isocyanate or an isothiocyanate, which can then be used to link the chiral unit to other molecules or surfaces.

A general synthetic approach to chiral amines involves the use of transaminases. nih.gov (S)-specific ω-transaminases can be used to synthesize chiral amines from prochiral ketones, with L-alanine often serving as an effective amino donor. nih.gov This biocatalytic approach offers a green and highly enantioselective route to chiral amines.

Derivatives of 1,2-diamines are valuable in asymmetric catalysis. rsc.orgnih.gov The synthesis of these derivatives can be achieved through methods such as the ring-opening of aziridines and the diamination of olefins. rsc.org For instance, iridium-catalyzed desymmetrization of N-Boc-azabenzonorbornadienes with secondary amines can produce N-substituted 1,2-diamines with good yields and enantioselectivities. rsc.org Another approach is the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines to furnish chiral anti-1,2-diamine derivatives. nih.gov

The following table summarizes some potential synthetic strategies for derivatives of this compound.

Starting MaterialReagents and ConditionsDerivative Type
(S)-Alanine1. Esterification, 2. Amidation with dimethylamine, 3. Reduction (e.g., with LiAlH4)This compound
This compoundAlkyl halide, BaseN-alkylated derivative
This compoundAryl halide, Pd catalyst, Ligand, Base (Buchwald-Hartwig)N-arylated derivative
Substituted (S)-alanineSimilar to the first entryBackbone-functionalized derivative

Structure-Reactivity and Structure-Selectivity Relationships in this compound Analogues

The catalytic performance of ligands based on this compound analogues is intrinsically linked to their molecular structure. The relationship between structure and reactivity/selectivity is a key area of investigation for optimizing their use in asymmetric catalysis.

Key Structural Features and Their Influence:

N-Substituents: The nature of the substituents on the nitrogen atoms significantly impacts the steric and electronic environment around a metal center in a catalyst complex. nih.gov Bulky N-substituents can create a more defined chiral pocket, enhancing enantioselectivity by dictating the approach of the substrate. nih.gov Electron-donating or withdrawing substituents can modulate the Lewis basicity of the nitrogen atoms, affecting the catalytic activity. In a study on chiral N-heterocyclic carbenes, it was found that the presence of a chiral induction group on both N-substituents led to higher enantioselectivity compared to a single substitution. nih.gov

Backbone Flexibility: The conformational flexibility of the propanediamine backbone plays a crucial role. A more rigid backbone can lead to higher enantioselectivity by reducing the number of possible transition states. Rigidity can be introduced by incorporating cyclic structures or bulky groups.

Coordination Geometry: As a bidentate ligand, this compound and its analogues can form chelate rings with metal centers. The bite angle and the conformation of this chelate ring are critical determinants of the geometry of the catalytic active site and, consequently, the stereochemical outcome of the reaction.

A study on the enantioselective synthesis of carbo nih.govhelicene highlighted the importance of the ligand structure and substitution pattern on both the yield and enantioselectivity of the reaction. researchgate.net Similarly, in the iron-catalyzed asymmetric reductive cross-coupling of ketimines, the choice of a chiral bisoxazoline-phosphine ligand was crucial for achieving high yield and enantioselectivity. acs.org

The following table illustrates the potential effects of structural modifications on catalytic performance.

Structural ModificationPotential Effect on ReactivityPotential Effect on Enantioselectivity
Increase in steric bulk of N-substituentsMay decrease reactivity due to steric hindranceCan increase enantioselectivity by creating a more defined chiral pocket
Introduction of electron-withdrawing groups on N-substituentsMay decrease reactivity by reducing Lewis basicityCan influence selectivity by altering electronic interactions in the transition state
Rigidification of the backboneMay decrease reactivity by limiting conformational freedomOften increases enantioselectivity by reducing the number of competing transition states

Stereochemical Modifications and Their Impact on Chiral Induction Capabilities

The (S)-configuration at the C2 position of the propane (B168953) backbone is the primary source of chirality in this compound. Modifications to the stereochemistry of the molecule can have a profound impact on its ability to induce chirality in a reaction.

Key Stereochemical Considerations:

Enantiomeric Ligands: The use of the (R)-enantiomer, [(2R)-1-aminopropan-2-yl]dimethylamine, would be expected to produce the opposite enantiomer of the product in an asymmetric reaction. This is a fundamental principle of asymmetric catalysis.

Diastereomeric Ligands: Introducing a second stereocenter into the ligand, for example, by using a chiral N-substituent, creates diastereomers. These diastereomers can exhibit significantly different catalytic activities and selectivities. This "matched" and "mismatched" effect is a well-documented phenomenon in asymmetric catalysis, where one diastereomer gives superior results.

Conformational Chirality: The conformation of the chelate ring formed upon coordination to a metal center can also be chiral. The preferred conformation is influenced by the substituents on the ligand and can play a significant role in the transfer of chiral information.

Research on chiral diamine ligands has shown that subtle changes in the ligand's stereochemistry can lead to dramatic differences in the enantiomeric excess of the product. researchgate.net For example, in the asymmetric addition of N-sulfonyl ketimines, a chiral N-H diamine ligand provided a significantly higher enantiomeric ratio compared to its N-Me analogue. researchgate.net This highlights the critical role of the ligand's stereochemical environment in achieving high levels of stereocontrol.

Polymeric and Supramolecular Architectures Incorporating this compound Units

The incorporation of chiral units like this compound into larger polymeric or supramolecular structures can lead to materials with unique properties and applications, such as chiral recognition, separation, and catalysis.

Polymeric Architectures:

Chiral Polymers: The this compound moiety can be incorporated into polymers either as part of the main chain or as a pendant group. rsc.orgpolysciences.com For example, a monomer containing this chiral diamine can be synthesized and then polymerized to create a chiral polymer. beilstein-journals.org These polymers can be used as recyclable chiral catalysts or as chiral stationary phases in chromatography. dntb.gov.ua The synthesis of functional polyamides with gem-diazido units demonstrates a method for creating polymers that can be further functionalized, which could be adapted for incorporating chiral diamine units. rsc.org

Polymer-Supported Catalysts: The chiral diamine can be immobilized on a polymer support, such as polystyrene. nih.gov This approach facilitates the separation of the catalyst from the reaction mixture, making the catalytic process more economical and environmentally friendly.

Supramolecular Architectures:

Self-Assembly: Chiral molecules can self-assemble into well-defined supramolecular structures, such as helices, sheets, and cages, through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. researchgate.netmdpi.com The chirality of the building block can be transferred to the macroscopic level, resulting in supramolecular chirality. acs.org The self-assembly of chiral diamine-based molecules on surfaces has been shown to form enantiopure domains with distinct handedness. acs.org

Chiral Metal-Organic Frameworks (MOFs): The diamine unit can serve as a chiral linker in the construction of MOFs. These porous materials can exhibit enantioselective adsorption and catalysis.

Supramolecular Catalysts: Chiral ligands can be part of a self-assembled supramolecular catalyst. These systems can exhibit high catalytic activity and selectivity due to the pre-organization of the catalytic units and the creation of a well-defined chiral microenvironment. bohrium.com

The following table provides examples of how this compound units could be incorporated into larger structures.

ArchitectureMethod of IncorporationPotential Application
Chiral Polymer (Pendant Group)Polymerization of a monomer containing the chiral diamineRecyclable chiral catalyst, Chiral stationary phase
Polymer-Supported CatalystCovalent attachment to a pre-formed polymerHeterogeneous asymmetric catalysis
Supramolecular HelixSelf-assembly driven by non-covalent interactionsChiral recognition, Chiroptical materials
Chiral Metal-Organic FrameworkUse as a chiral organic linkerEnantioselective separation, Heterogeneous catalysis

Reaction Mechanisms and Kinetics Involving 2s 1 Aminopropan 2 Yl Dimethylamine

Proton Transfer Dynamics and Basicity Studies in Different Media

The two nitrogen atoms in [(2S)-1-aminopropan-2-yl]dimethylamine exhibit different basicities. The primary amine is generally less basic than the tertiary amine due to the electron-donating effect of the two methyl groups on the tertiary nitrogen. However, the proximity of the two amine groups can lead to intramolecular hydrogen bonding, which can influence the pKa values. The basicity of these sites is a critical factor in the catalyst's interaction with substrates and its ability to facilitate proton transfer steps in a reaction mechanism.

The dynamics of proton transfer involving this compound can be studied using techniques such as NMR spectroscopy. The rate of proton exchange between the amine and a protic solvent or substrate can provide insights into the lability of the N-H protons and the catalyst's ability to act as a Brønsted base.

The basicity of this compound will vary significantly with the solvent. In polar protic solvents like water or methanol (B129727), the amine groups will be solvated through hydrogen bonding, which stabilizes the protonated form and influences the pKa. In aprotic solvents, such as DMSO or THF, the intrinsic basicity of the amine is more pronounced, and ion pairing with the conjugate acid of a substrate can become a significant factor.

Table 1: Illustrative pKa Values of this compound in Different Solvents

SolventpKa1 (-NH3+)pKa2 (-N(CH3)2H+)
Water9.810.5
Methanol9.210.0
DMSO11.512.3

Note: These are illustrative values based on typical shifts for similar amines and are not experimentally determined data for this specific compound.

Elucidation of Amine-Catalyzed Reaction Intermediates

In many reactions catalyzed by chiral amines, the key reactive species are transient intermediates formed from the reaction of the catalyst with a substrate. For reactions involving carbonyl compounds, these intermediates are typically enamines or iminium ions.

The elucidation of these transient intermediates can be challenging due to their low concentration and high reactivity. Advanced spectroscopic techniques, particularly in situ NMR spectroscopy, are powerful tools for their detection and characterization. By using low temperatures or carefully chosen reaction conditions, it is sometimes possible to observe the signals of the enamine or iminium ion intermediates and gain insight into their structure and conformation.

For example, in a hypothetical reaction between this compound and a ketone, one could expect to observe the formation of an enamine. The stereochemistry of this enamine (E vs. Z) would be crucial for the subsequent stereoselective C-C bond formation.

Table 2: Plausible Reaction Intermediates in Catalysis by this compound

Substrate TypeIntermediateRole in Catalysis
Aldehyde/KetoneEnamineNucleophilic attack
Aldehyde/KetoneIminium ionElectrophilic activation
α,β-Unsaturated AldehydeDienamineNucleophilic attack in Michael additions

Stereochemical Pathways and Diastereoselectivity in Asymmetric Transformations

The utility of a chiral catalyst like this compound lies in its ability to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. This control is exerted through the formation of diastereomeric transition states.

In a typical enamine-catalyzed reaction, the chiral amine forms an enamine with a prochiral ketone. The stereocenter on the amine then directs the approach of an electrophile to one of the two faces of the enamine, leading to the formation of a new stereocenter with a specific configuration. The bulky dimethylamino group and the stereochemistry at the C2 position of the propane (B168953) backbone play a crucial role in creating a sterically biased environment.

The diastereoselectivity in such transformations can be high, often exceeding 90:10 dr. The precise stereochemical pathway can be rationalized by considering steric models of the transition state, where the substituents of the catalyst, the substrate, and the incoming electrophile are arranged to minimize steric repulsion. Proline and its derivatives are well-studied examples where such models have been successfully applied to predict and explain the observed stereoselectivity.

Table 3: Hypothetical Diastereoselectivity in an Aldol (B89426) Reaction Catalyzed by this compound

AldehydeKetoneDiastereomeric Ratio (syn:anti)Enantiomeric Excess of Major Diastereomer (%)
BenzaldehydeCyclohexanone92:895
IsobutyraldehydeAcetone85:1590
4-NitrobenzaldehydePropanal95:598

Note: This data is hypothetical and serves to illustrate the potential stereochemical control achievable with such a catalyst.

Kinetic Isotope Effects and Reaction Order Analysis in this compound Catalysis

Kinetic studies are essential for understanding the detailed mechanism of a catalyzed reaction. Two important tools in this regard are the determination of the reaction order and the measurement of kinetic isotope effects (KIEs).

The reaction order with respect to the catalyst, substrates, and any other species in the reaction mixture provides information about which molecules are involved in the rate-determining step. For example, a first-order dependence on the catalyst concentration would suggest that a single molecule of the catalyst is involved in the rate-limiting transition state.

The kinetic isotope effect, measured by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., deuterium for hydrogen), can reveal whether a particular C-H bond is broken in the rate-determining step. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step. A secondary KIE (kH/kD close to 1) can provide information about changes in hybridization at the labeled position.

In the context of catalysis by this compound, a significant primary deuterium KIE upon deuteration of the α-proton of a ketone substrate would strongly support a mechanism where the deprotonation to form the enamine is the rate-determining step.

Table 4: Illustrative Kinetic Data for a Michael Addition Catalyzed by this compound

ParameterValueInterpretation
Reaction Order in Catalyst1.05A single catalyst molecule is involved in the rate-determining step.
Reaction Order in Ketone0.98The ketone is involved in the rate-determining step.
Reaction Order in Michael Acceptor0.05The Michael acceptor is not involved in the rate-determining step.
kH/kD (α-proton of ketone)4.5C-H bond cleavage at the α-position is part of the rate-determining step (enamine formation).

Note: These values are hypothetical and represent plausible kinetic data for an enamine-catalyzed reaction.

Future Directions and Emerging Research Avenues

Novel Synthetic Applications in Tandem Catalysis and Cascade Reactions

Tandem catalysis and cascade reactions, which involve multiple bond-forming events in a single operation, are powerful strategies for efficient and sustainable chemical synthesis. Chiral 1,2-diamines are pivotal in this area, serving as ligands for metal catalysts or as organocatalysts that can initiate and control the stereochemistry of sequential transformations.

The application of [(2S)-1-aminopropan-2-yl]dimethylamine in this context could be envisioned in several ways. As a bidentate ligand, it could coordinate with transition metals to create catalysts capable of mediating tandem reactions. For instance, a metal complex of this diamine could potentially catalyze a sequential allylic amination and cyclization, or a domino Michael addition-aldol reaction. The inherent chirality of the ligand would be crucial for controlling the stereochemical outcome of the final product.

In organocatalysis, this compound could be employed in cascade reactions that proceed through iminium or enamine intermediates. Its primary and tertiary amine groups offer multiple sites for interaction and catalysis. For example, it could potentially catalyze a cascade reaction for the synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Table 1: Potential Tandem and Cascade Reactions for this compound

Reaction Type Potential Role of this compound Desired Outcome
Tandem Allylic Amination/Cyclization Chiral ligand for a transition metal catalyst (e.g., Palladium, Iridium) Enantiomerically enriched cyclic amines
Domino Michael Addition-Aldol Reaction Organocatalyst or chiral ligand Highly functionalized, stereochemically complex molecules
Cascade Iminium-Enamine Catalysis Organocatalyst for sequential C-C bond formation Asymmetric synthesis of carbocyclic and heterocyclic compounds

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. The integration of chiral catalysts into continuous flow systems is a rapidly growing area of research, enabling the on-demand synthesis of enantiomerically pure compounds.

The synthesis of this compound itself could be optimized using flow chemistry, potentially leading to a more efficient and scalable production process. Furthermore, derivatives of this diamine could be immobilized on solid supports or polymers for use as heterogeneous catalysts in packed-bed reactors. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.

An automated synthesis platform could utilize this compound or its derivatives as part of a library of chiral ligands or organocatalysts for high-throughput reaction screening and optimization. This would accelerate the discovery of new asymmetric transformations and the development of efficient synthetic routes to valuable chiral molecules. A notable example in the broader field is the efficient stereoselective synthesis of 1,2-diamino derivatives using continuous-flow technology thieme.de.

Advanced Materials Science Applications and Functional Materials Design (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and heterogeneous catalysis. The incorporation of chiral building blocks into these frameworks can impart enantioselectivity to their functions.

This compound could be utilized as a chiral linker or modulator in the synthesis of MOFs and COFs. Its diamine functionality allows for its integration into the framework structure, while its stereogenic center can create a chiral environment within the pores of the material. Such chiral MOFs or COFs could be used for the enantioselective separation of racemic mixtures or as heterogeneous catalysts for asymmetric reactions.

The synthesis of chiral COFs has been achieved through the condensation of enantiopure 1,2-diaminocyclohexane with C3-symmetric trisalicylaldehydes, demonstrating the feasibility of incorporating chiral diamines into these frameworks nih.gov. Similarly, chiral linkers have been installed in MOFs for applications in enantioselective sensing acs.org.

Table 2: Potential Applications of this compound in Functional Materials

Material Type Role of this compound Potential Application
Chiral Metal-Organic Frameworks (MOFs) Chiral linker or modulator Enantioselective separation, heterogeneous asymmetric catalysis
Chiral Covalent Organic Frameworks (COFs) Chiral building block Asymmetric catalysis, chiral recognition and sensing
Chiral Polymers Monomeric unit Recyclable chiral catalysts, chiral stationary phases for chromatography

Exploration of Bio-inspired Catalytic Systems and Mimetic Chemistry

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes using smaller, more robust synthetic molecules. Chiral diamines often form the core of these biomimetic catalysts, replicating the function of the active sites of metalloenzymes or organocatalytic enzymes.

This compound could serve as a scaffold for the development of bio-inspired catalysts. For example, it could be incorporated into a larger molecular structure that mimics the active site of a hydrolase or an oxidoreductase. The combination of its chiral backbone and functional groups could lead to catalysts that operate in aqueous media and exhibit enzyme-like activity and selectivity. Research has shown that chiral diamine catalysts can be designed for efficient asymmetric catalysis in water, mimicking enzymatic reactions chemrxiv.orgchemrxiv.org.

Computational Design of Next-Generation Chiral Amines Based on this compound Scaffold

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new catalysts. By understanding the structure-activity and structure-selectivity relationships of existing catalysts, new and improved catalysts can be designed in silico before being synthesized in the laboratory.

The this compound scaffold could serve as a starting point for the computational design of next-generation chiral amines. Density functional theory (DFT) and molecular dynamics (MD) simulations can be used to model the transition states of reactions catalyzed by this diamine and its derivatives, providing insights into the origins of enantioselectivity chiralpedia.com. This information can then be used to guide the design of new ligands with optimized steric and electronic properties for specific asymmetric transformations. Computational studies have been successfully used to predict the basicity and conformational preferences of C2-chiral diamines, aiding in the design of new catalysts nih.gov.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [(2S)-1-aminopropan-2-yl]dimethylamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination of a ketone or aldehyde precursor with dimethylamine. Sodium cyanoborohydride or hydrogen gas with a catalyst (e.g., palladium or platinum) is used under controlled pH and temperature (20–40°C). Industrial-scale production employs continuous flow reactors for higher purity and yield, followed by purification via distillation or chromatography .

Q. Which analytical techniques are most effective for structural and purity characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and substituent positions. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection assesses purity. Infrared (IR) spectroscopy identifies functional groups, while polarimetry verifies enantiomeric excess for the (2S)-configuration .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Store in airtight, corrosion-resistant containers (e.g., glass or stainless steel) under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or high temperatures (>50°C) to prevent decomposition. Regular stability testing via accelerated aging studies (40°C/75% RH) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.